molecular formula C10H17NO2 B13301323 3-(Piperidin-2-yl)pentane-2,4-dione

3-(Piperidin-2-yl)pentane-2,4-dione

Cat. No.: B13301323
M. Wt: 183.25 g/mol
InChI Key: GBCUJWSKOZFHPA-UHFFFAOYSA-N
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Description

3-(Piperidin-2-yl)pentane-2,4-dione is a compound that features a piperidine ring attached to a pentane-2,4-dione moiety. Piperidine is a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many pharmaceuticals and natural products. The presence of the piperidine ring in this compound suggests potential biological activity and utility in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-2-yl)pentane-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of piperidine with pentane-2,4-dione under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition of the piperidine nitrogen to the carbonyl group of the pentane-2,4-dione, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents may also be employed to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-2-yl)pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(Piperidin-2-yl)pentane-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may be explored for its pharmacological properties, including potential therapeutic effects.

    Industry: The compound can be used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-(Piperidin-2-yl)pentane-2,4-dione involves its interaction with molecular targets and pathways. The piperidine ring can interact with biological receptors or enzymes, potentially modulating their activity. The exact mechanism depends on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Pentane-2,4-dione: A diketone with two carbonyl groups.

    3-(Pyridin-2-yl)pentane-2,4-dione: A similar compound with a pyridine ring instead of a piperidine ring.

Uniqueness

3-(Piperidin-2-yl)pentane-2,4-dione is unique due to the combination of the piperidine ring and the pentane-2,4-dione moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

3-piperidin-2-ylpentane-2,4-dione

InChI

InChI=1S/C10H17NO2/c1-7(12)10(8(2)13)9-5-3-4-6-11-9/h9-11H,3-6H2,1-2H3

InChI Key

GBCUJWSKOZFHPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1CCCCN1)C(=O)C

Origin of Product

United States

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